(E)-N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a combination of acetamidophenyl and chlorophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves the following steps:
Formation of the enamine intermediate: This can be achieved by reacting an appropriate amide with a suitable aldehyde or ketone under basic conditions.
Addition of the chlorophenyl group: The enamine intermediate is then reacted with a chlorophenyl halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-3-phenyl-2-cyanoprop-2-enamide: Lacks the chlorophenyl group.
N-(4-acetamidophenyl)-3-(4-methylphenyl)-2-cyanoprop-2-enamide: Contains a methyl group instead of a chlorine atom.
Uniqueness
(E)-N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency or selectivity in certain applications.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12(23)21-16-6-8-17(9-7-16)22-18(24)14(11-20)10-13-2-4-15(19)5-3-13/h2-10H,1H3,(H,21,23)(H,22,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPERYYHKZZWNHX-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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